WDR5-IN-6

Descripción general

Descripción

WDR5-IN-6 es un inhibidor de molécula pequeña que se dirige a la proteína dominio de repetición WD 5 (WDR5). WDR5 es una proteína nuclear altamente conservada que juega un papel crucial en la remodelación de la cromatina y la regulación de la expresión genética. Está involucrada en el ensamblaje de complejos escritores epigenéticos, como los complejos de leucemia mieloide mixta (MLL), que son responsables de la metilación de histonas. This compound ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del neuroblastoma, al inhibir la interacción entre WDR5 y sus socios de unión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WDR5-IN-6 involucra múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales a la estructura central mediante reacciones de sustitución, como halogenación, alquilación y acilación.

Purificación y aislamiento: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener un compuesto de alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

WDR5-IN-6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

WDR5-IN-6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: This compound ha mostrado una potente actividad antitumoral en líneas celulares de neuroblastoma al inhibir la proliferación celular e inducir la apoptosis

Desarrollo de fármacos: This compound sirve como compuesto líder para el desarrollo de nuevos inhibidores que se dirigen a WDR5 y proteínas relacionadas.

Estudios biológicos: Los investigadores utilizan this compound para investigar los mecanismos moleculares subyacentes a varios procesos biológicos, como la diferenciación de células madre y el desarrollo embrionario.

Mecanismo De Acción

WDR5-IN-6 ejerce sus efectos al unirse a la proteína WDR5 e inhibir su interacción con otras proteínas, como MYC y metiltransferasas de histonas. Esta interrupción de las interacciones proteína-proteína conduce a la inhibición de la transcripción genética y la remodelación de la cromatina, lo que en última instancia resulta en una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . El compuesto se dirige específicamente al sitio WBM de WDR5, que es crítico para su interacción con MYC .

Comparación Con Compuestos Similares

WDR5-IN-6 es único en su capacidad para dirigirse al sitio WBM de WDR5, mientras que otros inhibidores, como OICR-9429, se dirigen al sitio WIN. Esta distinción permite que this compound exhiba efectos sinérgicos cuando se utiliza en combinación con inhibidores del sitio WIN . Compuestos similares incluyen:

OICR-9429: Se dirige al sitio WIN de WDR5 y ha mostrado eficacia en varias líneas celulares de cáncer.

Compuesto 19: Otro inhibidor del sitio WBM con potente actividad antitumoral en neuroblastoma.

Compuestos 4, 7, 11, 13 y 22: Inhibidores del sitio WBM estructuralmente distintos que han demostrado propiedades anticancerígenas.

Actividad Biológica

WDR5-IN-6 is a small molecule inhibitor targeting the WDR5 protein, which plays a critical role in various biological processes, particularly in cancer biology. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Overview of WDR5

WDR5 (WD repeat domain 5) is a highly conserved nuclear protein that acts as a scaffolding component within chromatin-modifying complexes. It is integral to the function of the MLL (Mixed-Lineage Leukemia) complex, which is involved in histone methylation and gene expression regulation. WDR5 has been implicated in various cancers, including leukemia and breast cancer, making it a promising target for therapeutic intervention .

This compound functions by inhibiting the interaction between WDR5 and its partner proteins within the MLL complex. This inhibition disrupts the methyltransferase activity necessary for histone modification, particularly affecting H3K4 methylation, which is crucial for gene activation. The compound specifically targets the WIN site on WDR5, leading to reduced expression of genes associated with cell proliferation and survival .

In Vitro Studies

-

Cell Proliferation : In various cancer cell lines, treatment with this compound has shown significant reduction in cell viability. For instance:

- In glioblastoma stem cells (GBM CSCs), this compound treatment resulted in diminished high reporter activity related to stemness markers like SOX2 and OCT4 .

- In triple-negative breast cancer models, this compound inhibited tumor growth and metastasis by downregulating RP gene expression and global protein translation .

- Gene Expression Modulation : The compound influences the expression of key oncogenes and tumor suppressors. Notably:

In Vivo Studies

Animal models have demonstrated that administration of this compound significantly impairs tumor growth. For example:

- In xenograft models of breast cancer, tumors treated with this compound exhibited reduced size and weight compared to controls, highlighting its potential as a therapeutic agent against aggressive cancer types .

Case Studies

Several studies have explored the effects of this compound across different cancer types:

Propiedades

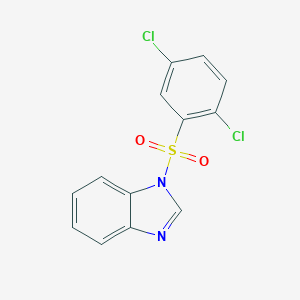

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHMEZESKEPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234112 | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326901-92-2 | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326901-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.